Camstatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

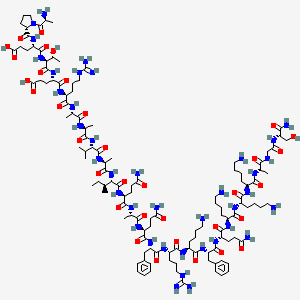

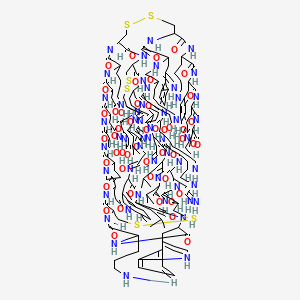

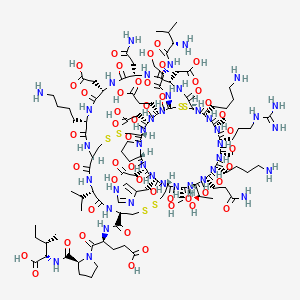

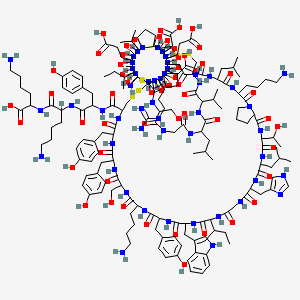

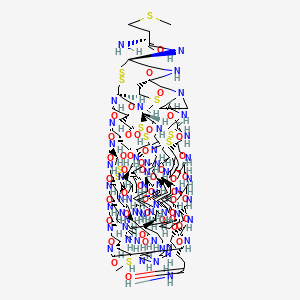

Camstatin is a natural product isolated from Streptomyces parvulus, a soil-dwelling actinomycete. It is a polyketide derived from the polyketide synthase (PKS) pathway. Camstatin has been extensively studied for its biological activities in various organisms and is known to possess potent anti-tumor, anti-inflammatory, and immunomodulatory properties. Camstatin has been found to modulate the activity of a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

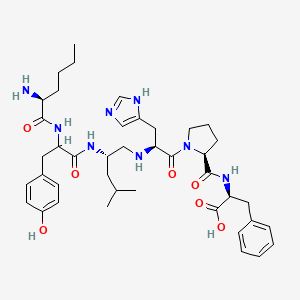

Camstatin is a cyclic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) method. The synthesis pathway involves the coupling of protected amino acids in a stepwise manner on a solid support, followed by deprotection and cyclization to form the cyclic peptide.

Starting Materials

Fmoc-protected amino acids (e.g. Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Gly-OH), Resin (e.g. Wang resin, Rink amide resin), Coupling reagents (e.g. HBTU, DIC, PyBOP), Deprotection reagents (e.g. TFA, piperidine), Cyclization reagents (e.g. HATU, PyBOP)

Reaction

Loading of resin onto a solid support, Protection of the N-terminal amino acid with Fmoc group, Coupling of Fmoc-protected amino acids using coupling reagents, Deprotection of Fmoc group using deprotection reagents, Cyclization of linear peptide using cyclization reagents, Cleavage of the cyclic peptide from the resin using cleavage reagents

Wissenschaftliche Forschungsanwendungen

Camstatin has been extensively studied for its biological activities in a variety of organisms, including bacteria, fungi, plants, and mammals. In vivo studies have shown that camstatin is able to inhibit the growth of various types of tumors in animal models. In vitro studies have demonstrated that camstatin is able to modulate the activity of a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.

Wirkmechanismus

The exact mechanism of action of camstatin is not fully understood. However, it is thought to act by inhibiting the activity of various enzymes and receptors involved in cell division, apoptosis, and inflammation. In particular, camstatin has been found to inhibit the activity of protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been found to modulate the activity of various cytokines and chemokines involved in the immune response.

Biologische Aktivität

Camstatin has been found to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory activities. In particular, camstatin has been found to inhibit the growth of various types of tumors in animal models. In addition, camstatin has been shown to modulate the activity of various cytokines and chemokines involved in the immune response.

Biochemische Und Physiologische Effekte

Camstatin has been found to modulate the activity of various enzymes and receptors, including protein kinases, phosphodiesterases, and G-protein coupled receptors. In addition, camstatin has been shown to possess a variety of biochemical and physiological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

Camstatin has been extensively studied in a variety of laboratory experiments. One of the major advantages of using camstatin in laboratory experiments is its ability to modulate the activity of various enzymes and receptors involved in cell division, apoptosis, and inflammation. In addition, camstatin has been found to possess a variety of pharmacological effects, including inhibition of tumor growth and metastasis, suppression of inflammation, and modulation of the immune system. However, there are some limitations to using camstatin in laboratory experiments, such as its relatively low solubility in water and its potential for toxicity.

Zukünftige Richtungen

The potential of camstatin as a therapeutic agent is still being explored. Future research should focus on developing new methods for synthesizing camstatin, as well as exploring its potential therapeutic applications in the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders. In addition, further research should be conducted to better understand the mechanism of action of camstatin and to identify potential new targets for its therapeutic activity. Finally, further research should be conducted to assess the safety and efficacy of camstatin in clinical trials.

Eigenschaften

IUPAC Name |

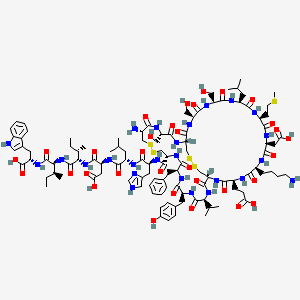

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H203N39O34/c1-12-63(4)95(159-102(177)69(10)143-117(192)94(62(2)3)158-101(176)68(9)139-99(174)66(7)141-104(179)77(38-27-55-136-121(132)133)150-111(186)82(44-49-92(168)169)155-119(194)96(70(11)163)160-113(188)83(45-50-93(170)171)153-116(191)87-40-29-57-161(87)120(195)64(5)127)118(193)154-79(41-46-88(128)164)105(180)142-67(8)100(175)145-80(42-47-89(129)165)112(187)157-84(58-71-30-15-13-16-31-71)114(189)151-78(39-28-56-137-122(134)135)108(183)148-76(37-22-26-54-126)109(184)156-85(59-72-32-17-14-18-33-72)115(190)152-81(43-48-90(130)166)110(185)149-75(36-21-25-53-125)107(182)147-74(35-20-24-52-124)106(181)146-73(34-19-23-51-123)103(178)140-65(6)98(173)138-60-91(167)144-86(61-162)97(131)172/h13-18,30-33,62-70,73-87,94-96,162-163H,12,19-29,34-61,123-127H2,1-11H3,(H2,128,164)(H2,129,165)(H2,130,166)(H2,131,172)(H,138,173)(H,139,174)(H,140,178)(H,141,179)(H,142,180)(H,143,192)(H,144,167)(H,145,175)(H,146,181)(H,147,182)(H,148,183)(H,149,185)(H,150,186)(H,151,189)(H,152,190)(H,153,191)(H,154,193)(H,155,194)(H,156,184)(H,157,187)(H,158,176)(H,159,177)(H,160,188)(H,168,169)(H,170,171)(H4,132,133,136)(H4,134,135,137)/t63-,64-,65-,66-,67-,68-,69-,70+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNWNBOOELGGSY-QCJADNLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H203N39O34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2760.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Camstatin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

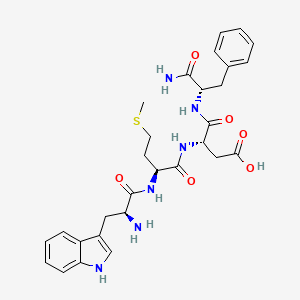

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

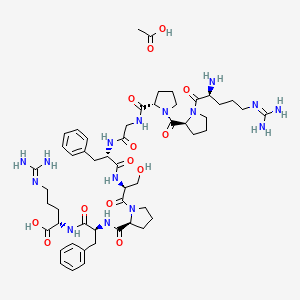

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)